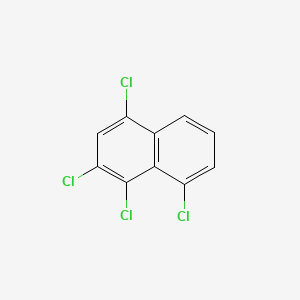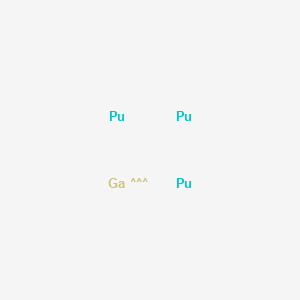
CID 78062183
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78062183” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its specific molecular structure and the potential it holds for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “CID 78062183” involves a series of chemical reactions starting from readily available raw materials. The synthetic route typically includes steps such as Friedel-Craft reactions, amidation, reduction, and protection reactions. For instance, a preparation method might involve taking an initial raw material and subjecting it to a Friedel-Craft reaction followed by amidation, reduction, and a protection reaction to obtain the target product .
Industrial Production Methods: In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: “CID 78062183” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
“CID 78062183” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used to study biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique molecular structure. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
“CID 78062183” can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable molecular structures or functional groupsFor example, compounds with similar structures may exhibit different reactivity patterns or biological activities, making “this compound” unique in its specific applications .
Comparison with Similar Compounds
- Compound A (CID 638186)
- Compound B (CID 643833)
- Compound C (CID 10900)
These compounds share structural similarities with “CID 78062183” but may differ in their specific properties and applications.
Properties
Molecular Formula |
GaPu3 |
|---|---|
Molecular Weight |
801.916 g/mol |
InChI |
InChI=1S/Ga.3Pu |
InChI Key |
HMYUKEAKAAYQMG-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Pu].[Pu].[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


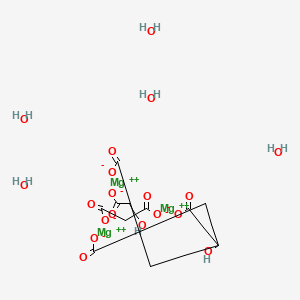
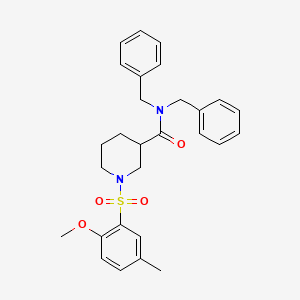
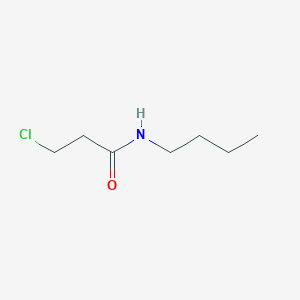
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)

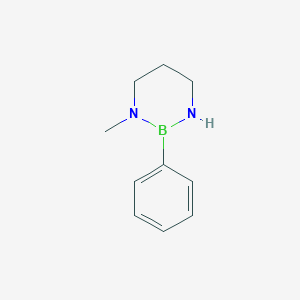

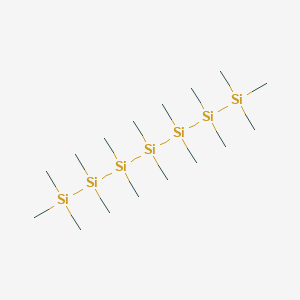

![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)


![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)
